tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2198056-37-8
VCID: VC11647322
InChI: InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol

tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

CAS No.: 2198056-37-8

Cat. No.: VC11647322

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride - 2198056-37-8

Specification

CAS No. 2198056-37-8
Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
IUPAC Name tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1
Standard InChI Key NVIZDJWHYRSKJM-DDWIOCJRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N.Cl
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The core structure of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride consists of a 2-azaspiro[3.3]heptane scaffold—a spirocyclic system where a nitrogen-containing azetidine ring is fused to a cyclopropane ring. The tert-butyl carbamate (Boc) group at the 2-position acts as a protective moiety, while the 7-position hosts a chiral amine group in the R configuration. The hydrochloride salt neutralizes the amine, improving crystallinity and bioavailability .

Molecular Formula:
C11H21ClN2O2\text{C}_{11}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight:
248.75 g/mol (free base: 211.26 g/mol + HCl: 36.46 g/mol)

Stereochemical Considerations

The (7R) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Asymmetric synthesis or chiral resolution methods are typically employed to ensure stereochemical purity.

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride generally proceeds via three stages:

Formation of the Spirocyclic Core

The parent compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized through cyclization reactions. For example, ketone intermediates are reduced using sodium borohydride (NaBH4_4) in methanol or ethyl acetate, yielding tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with yields exceeding 90% .

Salt Formation

The free base is treated with hydrochloric acid in dioxane or ethyl acetate to form the hydrochloride salt, as demonstrated in protocols for analogous compounds .

Characterization Data

Key Spectral Data:

  • 1^1H NMR (DMSO-d6_6): δ 1.40 (s, 9H, Boc CH3_3), 3.75–3.95 (m, 4H, spiro-CH2_2), 5.00 (d, 1H, NH2_2)

  • LC-MS (ESI+): m/z 211.1 [M+H]+^+ (free base)

Physicochemical Properties

Solubility and Partitioning

PropertyValue
Water Solubility>20 mg/mL (hydrochloride salt)
Log P (octanol/water)1.3 (predicted)
pKa9.2 (amine), 3.1 (HCl)

The hydrochloride salt exhibits high aqueous solubility, facilitating formulation for intravenous administration.

Pharmacological Applications

Drug Discovery

Spirocyclic amines are valued for their conformational rigidity, which enhances target binding and metabolic stability. tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride serves as:

  • Central Nervous System (CNS) Agents: The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropsychiatric disorders .

  • Antibiotic Scaffolds: Structural analogs show activity against Gram-positive bacteria.

Case Study: Kinase Inhibition

In a recent study, derivatives of this compound demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), with IC50_{50} values <100 nM. The amine group participates in hydrogen bonding with kinase active sites .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Use personal protective equipment
H315 (Causes skin irritation)Avoid inhalation and contact

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